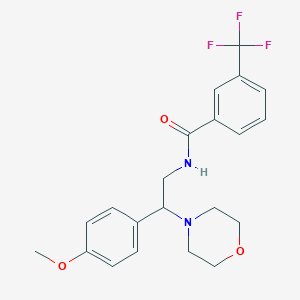

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 3-position of the benzoyl moiety, a morpholinoethylamine side chain, and a 4-methoxyphenyl substituent.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O3/c1-28-18-7-5-15(6-8-18)19(26-9-11-29-12-10-26)14-25-20(27)16-3-2-4-17(13-16)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTXUDUFVZAZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

Amide Bond Formation: The acid chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the intermediate amide.

Morpholinoethyl Substitution: The final step involves the substitution of the amide with 2-chloroethylmorpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.

Reduction: The nitro group, if present, can be reduced to an amine, which can further react to form various derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activity or receptor binding due to its structural features.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the morpholinoethyl group can improve solubility and membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

a) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Contains a trifluoromethyl group at the 2-position and an isopropoxy group on the phenyl ring.

- Application : Widely used as a fungicide.

- Key Differences :

- The 2-position of the trifluoromethyl group (vs. 3-position in the target compound) may alter steric interactions with biological targets.

- The isopropoxy group (electron-donating) vs. the target’s 4-methoxy group could influence solubility and binding affinity.

b) Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structure: Pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups.

- Application : Herbicide.

- The trifluoromethylphenoxy group may improve photostability compared to the target’s benzamide structure.

Benzamides with Amine Substituents

a) N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)

- Structure : Features a tert-butylphenyl group and a pyridine-ethylamine side chain.

- Key Findings: The bulky tert-butyl group enhances steric hindrance, possibly reducing metabolic degradation compared to the target’s morpholinoethyl group. The pyridine ring may participate in π-π stacking, a property absent in the target’s morpholine ring.

b) 2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide

- Structure: Dimethylaminoethoxy side chain linked to the benzamide.

- Comparison: The dimethylaminoethoxy group is a flexible, linear amine vs. the rigid morpholine ring in the target compound. Dimethylamine’s lower basicity (pKa ~10) compared to morpholine (pKa ~8.4) may affect protonation states under physiological conditions.

Methoxyphenyl-Containing Benzamides

a) N-[(4-Methoxyphenyl)methyl]-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide

- Structure : Contains a 4-methoxyphenylmethyl group and a sulfamoyl moiety.

- Comparison :

- The sulfamoyl group introduces hydrogen-bonding capacity, which the target compound lacks.

- Both compounds share a 4-methoxyphenyl group, suggesting similar solubility profiles in polar solvents.

b) Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

- Structure : Methyl substituent on the benzamide and isopropoxy group on the phenyl ring.

- Application : Fungicide.

- Key Differences: The methyl group at the 2-position reduces steric bulk compared to the target’s trifluoromethyl group. Absence of a morpholinoethyl side chain may limit membrane permeability.

Physicochemical and Spectral Comparisons

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C17H20F3N3O2

- Molecular Weight : 351.36 g/mol

- IUPAC Name : this compound

The compound exhibits various biological activities primarily attributed to its structural components:

- Morpholino Group : This moiety is known for enhancing membrane permeability and modulating biological responses.

- Trifluoromethyl Group : The presence of trifluoromethyl enhances lipophilicity and can influence the binding affinity to biological targets.

- Benzamide Structure : Benzamide derivatives are often associated with a range of pharmacological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells (MCF-7) : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.

- Lung Cancer Cells (A549) : Similar effects were observed, suggesting a broad-spectrum anticancer activity.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, demonstrating potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Breast Cancer :

- A study investigated the effects of the compound on MCF-7 cells, revealing that treatment led to apoptosis and cell cycle arrest at the G1 phase.

- Mechanistic studies indicated that the compound downregulated cyclin D1 and upregulated p21, suggesting a pathway for its anticancer effects.

-

Case Study on Inflammation :

- In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced histological signs of inflammation.

- Cytokine analysis showed a significant reduction in pro-inflammatory cytokines compared to control groups.

Research Findings

Recent studies have focused on optimizing the structure for enhanced activity:

- Structure-Activity Relationship (SAR) : Modifications to the morpholino ring and variations in the benzamide structure have been explored to improve potency and selectivity against specific cancer types.

- Synergistic Effects : Combination therapies with established chemotherapeutics have shown enhanced efficacy, indicating potential for use in multi-drug regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.